

Toxicological Profile of 3,5-Dinitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitrotoluene

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Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound used in the synthesis of dyes and explosives.^{[1][2]} While less common than its isomers 2,4-DNT and 2,6-DNT, understanding its toxicological profile is crucial for risk assessment and the development of safety guidelines. This technical guide provides a comprehensive overview of the current knowledge on the toxicity of 3,5-DNT, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The acute and repeated-dose toxicity of **3,5-Dinitrotoluene** has been evaluated in animal models. The available quantitative data are summarized in the tables below.

Acute Oral Toxicity

Table 1: Acute Oral Toxicity of **3,5-Dinitrotoluene**

Species	Strain	Sex	LD50 (mg/kg)	Toxic Effects	Reference
Rat	Sprague-Dawley	Female	> 2000	No mortality or signs of systemic toxicity at 2000 mg/kg.	[1] [3]
Mouse	Not Specified	Not Specified	607	Behavioral - somnolence (general depressed activity).	Not specified in provided context

Repeated-Dose Oral Toxicity (14-Day Study)

A 14-day oral gavage study in male Sprague-Dawley rats identified significant toxicity associated with 3,5-DNT exposure.

Table 2: Effects of 14-Day Oral Exposure to **3,5-Dinitrotoluene** in Male Sprague-Dawley Rats

Dose (mg/kg/day)	Mortality	Key Findings	Reference
39	1/10	Neurological signs (facial twitching to forelimb paralysis). Decreased testes mass and degenerative histopathological changes.	[4] [5]
Higher doses	All animals died or were sacrificed moribund	Severe neurotoxicity.	[4]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. The following sections outline the protocols for key experiments cited in this guide.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

The acute oral toxicity of 3,5-DNT was assessed following the Acute Toxic Class Method (OECD Guideline 423).

- **Test Animals:** Young adult, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats are used.^{[3][6]} Animals are acclimated to laboratory conditions for at least 5 days before the study.^[6]
- **Housing:** Animals are housed in groups of three in solid-floor polypropylene cages with wood flakes as bedding.^[3] Environmental conditions are maintained at a temperature of 19-25°C, relative humidity of 30-70%, with at least 15 air changes per hour and a 12-hour light/dark cycle.^[1]
- **Fasting:** Animals are fasted overnight (feed withheld, water ad libitum) prior to administration of the test substance.^[3]
- **Dose Administration:** **3,5-Dinitrotoluene** is administered as a single oral dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.^[6]
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.^[3]
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.^[3]

14-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

This study design provides information on the adverse effects of repeated oral exposure to a substance.

- Test Animals: Male Sprague-Dawley rats are utilized.[5]
- Dose Administration: **3,5-Dinitrotoluene** is administered daily for 14 consecutive days via oral gavage.[5]
- Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Hematology and Clinical Biochemistry: At the termination of the study, blood samples are collected for hematological and clinical chemistry analysis.
- Pathology: A full necropsy is performed on all animals. Organ weights (including testes, spleen, and liver) are recorded.[5] Tissues are preserved for histopathological examination.[5]
- Neurological Assessment: Detailed clinical observations are made to detect any neurotoxic effects, such as changes in gait, posture, and the presence of tremors or convulsions.[4][5]
- Reproductive System Assessment: Testes and epididymides are weighed and examined for gross and histopathological changes.[5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of **3,5-Dinitrotoluene** is believed to be mediated through several mechanisms, primarily involving metabolic activation and the induction of oxidative stress.

Metabolic Activation

The metabolism of dinitrotoluenes is a critical step in their toxic action. While the specific pathway for 3,5-DNT is not fully elucidated, it is expected to follow a similar route to other DNT isomers.



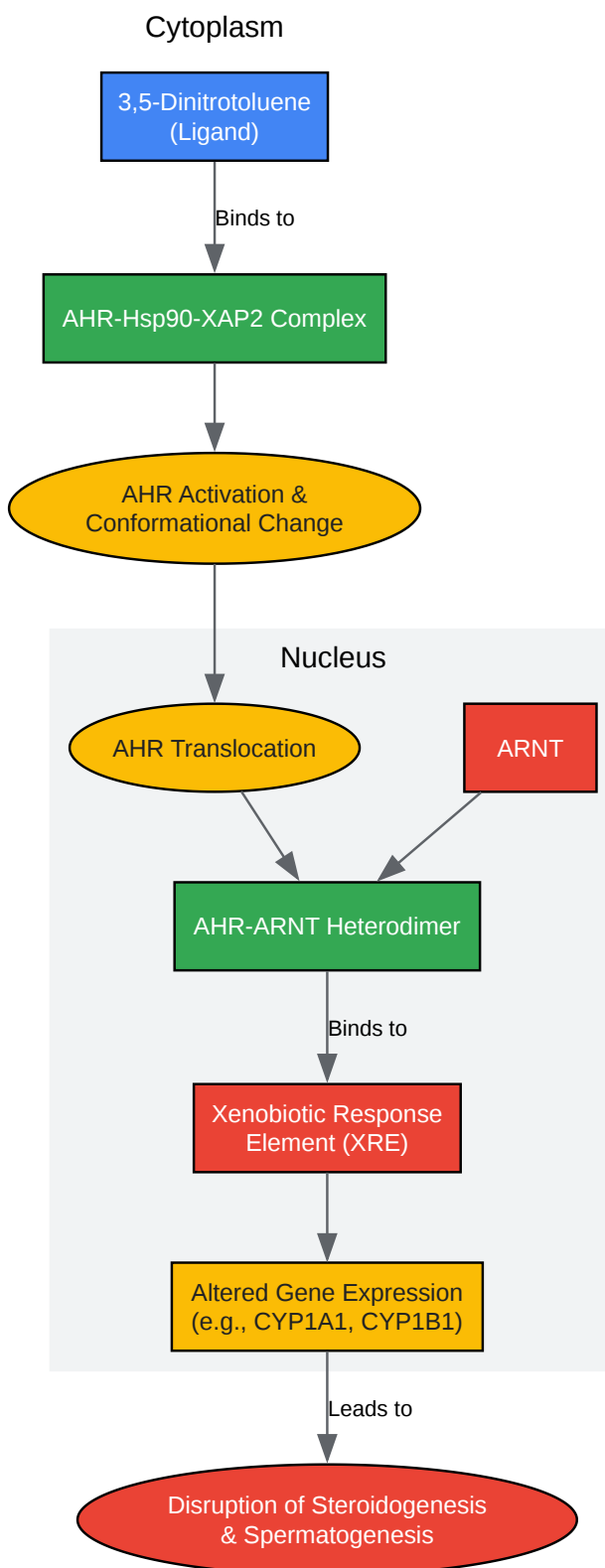
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Metabolic activation pathway of dinitrotoluenes.

Neurotoxicity

Exposure to 3,5-DNT has been shown to induce neurotoxic effects, including facial twitching and paralysis of the forelimbs in rats.[4] The underlying mechanism is likely related to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within the central nervous system.





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- To cite this document: BenchChem. [Toxicological Profile of 3,5-Dinitrotoluene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012062#toxicological-profile-of-3-5-dinitrotoluene]

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